molecular formula C10H8ClN3 B1406199 4-(2-Chloropyrimidin-4-yl)aniline CAS No. 1292318-07-0

4-(2-Chloropyrimidin-4-yl)aniline

Cat. No. B1406199
CAS RN: 1292318-07-0
M. Wt: 205.64 g/mol
InChI Key: RNRRNCPSXOTLIS-UHFFFAOYSA-N
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Description

“4-(2-Chloropyrimidin-4-yl)aniline” is a chemical compound that has been used in various scientific research . It is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as DNA and RNA .


Synthesis Analysis

The synthesis of “this compound” can be achieved through various methods. One approach involves the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions . Another method involves the reaction of 2,4-dichloropyrimidine with different aromatic amines .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrimidine ring attached to an aniline group . The pyrimidine ring contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Chemical Reactions Analysis

Pyrimidines, including “this compound”, are known to exhibit a range of chemical reactions. They can undergo various transformations, including C-N coupling reactions . These reactions are often catalyzed by palladium and have been used in the synthesis of a wide range of biologically active compounds .

Scientific Research Applications

Microwave-based Synthesis in Medicinal Chemistry

  • Microwave-based Synthesis of Novel Thienopyrimidine Bioisosteres of Gefitinib : This study highlights the use of 4-(substituted)anilinothieno[2,3-d]pyrimidines, synthesized through chlorination and nucleophilic displacement processes involving 4-(2-Chloropyrimidin-4-yl)aniline. Microwave irradiation significantly reduces the synthesis time, showcasing the compound's potential in efficient drug synthesis (Phoujdar et al., 2008).

Chemical Synthesis and Characterization

  • Synthesis of Fused Thiazolo[3,2-a]pyrimidinones : This research demonstrates the utility of this compound in synthesizing thiazolo[3,2-a]pyrimidinones, providing insights into the compound's role in forming complex chemical structures (Janardhan et al., 2014).

Material Science and Electroluminescence

  • Synthesis and Electroluminescent Properties of Compounds : A study on the synthesis of compounds for potential use in organic light-emitting diodes (OLEDs) utilized this compound. The compound's properties contributed to the development of materials with high thermal and morphological stabilities, demonstrating its application in the field of electroluminescent materials (Jin et al., 2020).

Drug Discovery and Development

  • Inhibitors of Cyclin-dependent Kinase-2 (CDK2) : Research on 2-anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors highlighted the use of this compound in the development of novel inhibitors with potential applications in cancer therapy. These inhibitors showed promising results in inhibiting CDK2, an enzyme crucial in cell cycle regulation (Wang et al., 2004).

Crystallography and Structural Analysis

  • Crystal Structure Analysis : The compound's role in the crystal structure of related chemical compounds was studied, offering insights into its contribution to molecular stability and configuration (Li et al., 2007).

Safety and Hazards

While specific safety and hazard information for “4-(2-Chloropyrimidin-4-yl)aniline” is not available in the search results, it’s important to handle all chemical substances with care. This includes avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

The future directions in the research of “4-(2-Chloropyrimidin-4-yl)aniline” and similar compounds involve the development of new pyrimidines as anti-inflammatory agents and other therapeutic applications . There is also interest in exploring novel synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties .

properties

IUPAC Name

4-(2-chloropyrimidin-4-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3/c11-10-13-6-5-9(14-10)7-1-3-8(12)4-2-7/h1-6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRRNCPSXOTLIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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